1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine
Description
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine is a cyclopropane-containing amine derivative with a substituted phenyl ring. The phenyl ring features a fluorine atom at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3).
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclopropan-1-amine |
InChI |
InChI=1S/C10H9F4N/c11-8-2-1-6(9(15)3-4-9)5-7(8)10(12,13)14/h1-2,5H,3-4,15H2 |
InChI Key |
CUSMZXBZFQQRDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves several steps. One common method includes the reaction of 4-fluoro-3-(trifluoromethyl)benzaldehyde with cyclopropylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to various biological effects. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability .
Comparison with Similar Compounds
Substituent Positional Isomers
Variations in the positions of fluorine and trifluoromethyl groups on the phenyl ring significantly alter physicochemical and biological properties:
Key Findings :
Cyclopropane Backbone Modifications
The cyclopropane ring’s substitution pattern and backbone modifications influence conformational stability and target engagement:
Key Findings :
Heterocyclic Analogues
Incorporation of heterocycles (e.g., pyridine, pyrimidine) introduces additional hydrogen-bonding or π-stacking capabilities:
Key Findings :
- Solubility : Pyridine-containing analogues (e.g., 1-(pyridin-2-yl)cyclopropanamine) benefit from increased polarity due to the heterocycle’s nitrogen, improving aqueous solubility .
- Functional Group Diversity : Carboxylic acid derivatives (e.g., 1-(pyrimidin-4-yl)cyclopropanecarboxylic acid) allow for further chemical modifications, such as esterification or amidation .
Biological Activity
1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a cyclopropanamine core substituted with a fluorinated aromatic ring. The presence of trifluoromethyl and fluoro groups enhances lipophilicity and may influence receptor interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the realm of antimalarial properties. The following sections outline key findings from various studies.
Antimalarial Activity
- Target Identification : The compound has been investigated as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), a validated target for malaria treatment. In vitro studies have shown that it exhibits potent activity against Plasmodium falciparum with an IC50 value lower than 0.03 μM, indicating strong inhibitory effects on the enzyme responsible for pyrimidine biosynthesis in the parasite .
- Efficacy in Animal Models : In vivo studies demonstrated that the compound could prevent P. falciparum infection when administered prior to exposure, supporting its potential use in prophylactic settings . Additionally, it has shown efficacy against both blood and liver stages of the parasite, which is crucial for comprehensive malaria treatment strategies.
Structure-Activity Relationships (SAR)
Recent studies have focused on optimizing the structural components of this compound to enhance its biological activity:
- Fluorine Substitution : The addition of fluorine atoms at specific positions on the aromatic ring has been correlated with increased potency against P. falciparum. For example, modifications at the 6-position resulted in a fourfold increase in activity (EC50 = 0.004 μM) .
- Polar Functional Groups : Incorporating polar functionalities has been shown to improve aqueous solubility without compromising antiparasitic activity, balancing the pharmacokinetic profile necessary for effective drug development .
Case Studies and Experimental Data
A series of experiments were conducted to evaluate the biological activity of this compound:
| Compound | R | R1 | R2 | R3 | B-ring | P. falciparum EC50 (μM) | Cytotox CC50 (μM) |
|---|---|---|---|---|---|---|---|
| 22 | H | CF3 | cPr | Me | 3-Py | 0.34±0.044 | >30 |
| 23 | H | CF3 | cPr | Me | 5-Pyr | 0.40±0.015 | >30 |
| 24 | H | SCF3 | cPr | Me | 3-Py | 0.31±0.078 | >30 |
| 25 | H | SCF3 | cPr | Me | 5-Pyr | 0.26±0.046 | >30 |
This table summarizes the activity against different strains of P. falciparum and cytotoxicity profiles, indicating that while the compounds are effective against malaria parasites, they maintain a favorable safety margin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
